3,4-Difluoro-3'-morpholinomethyl benzophenone
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Description
3,4-Difluoro-3'-morpholinomethyl benzophenone (DFMBP) is an organic compound with a unique chemical structure and a variety of applications in scientific research. It is a derivative of the benzophenone molecule, which is a type of ketone, and is composed of a benzene ring with an oxygen-containing ketone group. DFMBP is a colorless solid with a melting point of 125°C and is soluble in organic solvents. It is a widely used reagent in organic synthesis and has been used in various scientific research applications.
Scientific Research Applications
Photochemical Properties and Applications
- Bioorganic and Material Science : The photochemical properties of benzophenone (BP) photophores, including derivatives like 3,4-Difluoro-3'-morpholinomethyl benzophenone, are leveraged extensively in bioorganic chemistry and material science. Their ability to form a biradicaloid triplet state upon n-π* excitation and subsequent hydrogen atom abstraction from C-H bonds allows for light-directed covalent attachment processes. These properties are utilized in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Biological and Medical Applications
- Antiproliferative Activity : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antiproliferative activity against various neoplastic cells. Derivatives of benzophenone, including those with morpholine groups, have shown significant anti-mitogenic activity and potential in cancer treatment, particularly by inducing cell cycle arrest and apoptosis (Al‐Ghorbani et al., 2017).
Environmental and Ecotoxicological Research
- Oxidation and Degradation Studies : Studies on benzophenone-3, a related compound, have focused on its degradation in aquatic environments due to concerns about its endocrine-disrupting effects. Research includes investigating chemical oxidation processes, degradation products, reaction pathways, and toxicity assessment, which could provide insights into the environmental impact and degradation mechanisms of similar compounds like 3,4-Difluoro-3'-morpholinomethyl benzophenone (Cao et al., 2021).
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVGVGQYAUZME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643110 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-30-8 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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